

indium's position in the periodic table and its group 13 elements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indium*

Cat. No.: *B141171*

[Get Quote](#)

An In-depth Technical Guide to Indium and the Group 13 Elements

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the element **indium**, its position within Group 13 of the periodic table, and the properties of the group's other constituent elements: boron (B), aluminum (Al), gallium (Ga), and thallium (Tl). The document details their atomic and physical properties, periodic trends, and the experimental methodologies used to determine these characteristics.

Introduction to Indium and Group 13

Indium (In) is a relatively rare, soft, silvery-white post-transition metal located in Group 13 and Period 5 of the periodic table.^{[1][2]} Discovered in 1863 by Ferdinand Reich and Hieronymous Theodor Richter, it was named for the distinct indigo blue line in its atomic spectrum.^{[1][3]} The elements of Group 13, also known as the boron group, are characterized by having three valence electrons, with a general electron configuration of ns^2np^1 .^{[4][5]} This configuration dictates their chemical properties and common +3 oxidation state, although a +1 oxidation state becomes more stable for heavier elements like thallium due to the inert pair effect.^{[4][6]} Boron, the lightest member, is a metalloid, while aluminum, gallium, **indium**, and thallium are metals.^{[5][7]}

Indium itself is notable for its softness (Mohs hardness of 1.2), low melting point (156.60 °C), and its ability to wet glass.[1] A peculiar characteristic it shares with tin is the emission of a high-pitched "cry" when the pure metal is bent.[1][3] It is primarily used in the production of **indium** tin oxide (ITO), a transparent conductive coating essential for manufacturing flat-panel displays, touch screens, and solar panels.[3]

Quantitative Data of Group 13 Elements

The atomic and physical properties of the Group 13 elements are summarized in the table below for comparative analysis. These properties exhibit distinct trends and anomalies as one moves down the group.

Property	Boron (B)	Aluminum (Al)	Gallium (Ga)	Indium (In)	Thallium (Tl)
Atomic Number	5	13	31	49	81
Atomic Mass (u)	10.81	26.98	69.72	114.82	204.38
Electron Configuration	[He] 2s ² 2p ¹	[Ne] 3s ² 3p ¹	[Ar] 3d ¹⁰ 4s ² 4p ¹	[Kr] 4d ¹⁰ 5s ² 5p ¹	[Xe] 4f ¹⁴ 5d ¹⁰ 6s ² 6p ₁
Atomic Radius (pm)	85	143	135	167	170
First Ionization Energy (kJ/mol)	801	578	579	558	589
Electronegativity (Pauling Scale)	2.04	1.61	1.81	1.78	1.62
Melting Point (°C)	2076	660.3	29.76	156.6	304
Boiling Point (°C)	3927	2519	2400	2072	1473
Density (g/cm ³)	2.34	2.70	5.91	7.31	11.85

(Data sourced from multiple references including [\[2\]](#), [\[4\]](#), [\[3\]](#), [\[5\]](#))

Periodic Trends and Anomalies

The properties of Group 13 elements generally follow periodic trends, but with notable exceptions due to the influence of d- and f-orbitals in heavier elements.

- Atomic Radius: Generally, the atomic radius increases down the group as new electron shells are added.[8][9] However, an anomaly occurs where gallium's atomic radius (135 pm) is smaller than that of aluminum (143 pm).[10] This is because the 10 electrons in gallium's 3d orbital provide poor shielding of the nuclear charge, causing the outer electrons to be pulled more strongly towards the nucleus.[10][11]
- Ionization Energy: The first ionization energy is expected to decrease down a group. While it does decrease from boron to aluminum, it then unexpectedly increases for gallium.[12] This is also attributed to the poor shielding effect of the d-electrons in gallium.[12][13] A similar, smaller increase is observed from **indium** to thallium, which is due to the even poorer shielding provided by the 4f and 5d electrons.[12][13]
- Electronegativity: The trend for electronegativity is also irregular. It decreases from boron to aluminum as expected, but then increases from aluminum to thallium.[10][11] This deviation is again explained by the increased effective nuclear charge on the valence electrons due to poor shielding by the inner d- and f-orbitals.[11]

Experimental Protocols

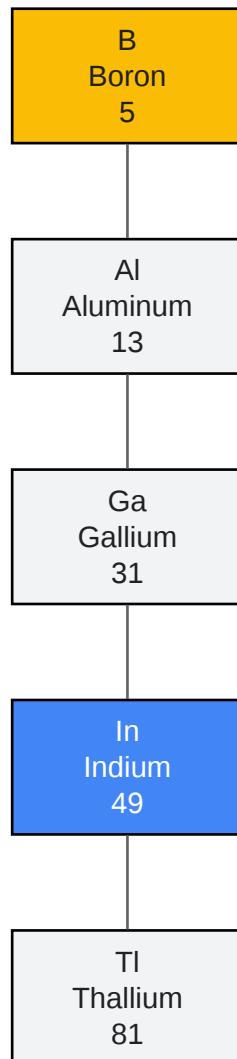
The determination of the quantitative properties listed above relies on precise experimental techniques.

The primary method for experimentally determining the ionization energies of elements is Photoelectron Spectroscopy (PES).[2][14]

- Principle: This technique is an application of the photoelectric effect. A sample of the element, typically in a gaseous state, is irradiated with a beam of high-energy photons, such as ultraviolet (UV) or X-rays.[14][15]
- Methodology:
 - A monochromatic beam of radiation with a known energy (Ephoton) is directed at the sample.
 - The incident photons ionize the atoms by causing them to eject electrons (photoelectrons). [2]

- The ejected electrons travel into an energy analyzer, which measures their kinetic energy (E_k).[\[14\]](#)
- The binding energy (E_b), which corresponds to the ionization energy for the outermost electron, is then calculated using the principle of conservation of energy: $E_b = E_{\text{photon}} - E_k$
- The results are plotted as a spectrum of photoelectron count versus binding energy, where peaks correspond to the ionization energies of electrons in different atomic orbitals.[\[2\]](#)[\[14\]](#)

Electronegativity is not a directly measurable quantity but is calculated from other atomic or molecular properties.[\[16\]](#) Several scales exist, each with its own methodology.


- Pauling Scale: This is the most commonly used scale.
 - Principle: Linus Pauling proposed that the extra stability of a polar covalent bond (A-B) compared to the average of the nonpolar covalent bonds (A-A and B-B) is due to the difference in electronegativity (χ) between atoms A and B.[\[17\]](#)
 - Methodology: The electronegativity difference is calculated from experimentally determined bond dissociation energies (D): $\Delta\chi = |\chi_A - \chi_B| = 0.102 * [D_{AB} - (D_{AA} * D_{BB})^{1/2}]^{1/2}$
 - By assigning a value to a reference element (Fluorine, $\chi = 3.98$), a relative scale for all other elements can be established.[\[17\]](#)
- Mulliken Scale:
 - Principle: Robert Mulliken defined electronegativity as the arithmetic mean of the first ionization energy (IE) and the electron affinity (EA) of an atom.[\[1\]](#)[\[16\]](#)
 - Methodology: The calculation is straightforward: $\chi_{\text{Mulliken}} = (IE + EA) / 2$
 - The values for IE and EA are determined experimentally (e.g., via photoelectron spectroscopy for IE).[\[1\]](#) The resulting values can be converted to the Pauling scale using a conversion factor.[\[3\]](#)

- Allred-Rochow Scale:

- Principle: This scale defines electronegativity as the electrostatic force exerted by the effective nuclear charge (Z_{eff}) on a valence electron at the covalent radius ($rcov$).[\[18\]](#)[\[19\]](#)
- Methodology: Z_{eff} is estimated using Slater's rules, and the electronegativity is calculated as: $\chi_{AR} = (0.359 * Z_{eff} / rcov^2) + 0.744$
- This method directly relates electronegativity to the fundamental properties of atomic structure.[\[20\]](#)

Visualizations

The following diagrams illustrate the position of **indium** within its group and the periodic trends discussed.

[Click to download full resolution via product page](#)

Caption: Position of **Indium** within Group 13 of the Periodic Table.

First Ionization Energy Trend in Group 13 (kJ/mol)

B (801)	Decreases (Expected Trend)	Al (578)	Increases (Anomaly due to poor d-orbital shielding)	Ga (579)	Decreases	In (558)	Increases (Anomaly due to poor f-orbital shielding)	Tl (589)
---------	-------------------------------	----------	---	----------	-----------	----------	---	----------

[Click to download full resolution via product page](#)

Caption: Trend in First Ionization Energy for Group 13 Elements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ck12.org [ck12.org]
- 2. Khan Academy [khanacademy.org]
- 3. Mulliken scale of Electronegativity: Calculator | Calistry [calistry.org]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. scitechdaily.com [scitechdaily.com]
- 6. ck12.org [ck12.org]
- 7. inorganic chemistry - Allred-Rochow vs Pauling Electronegativity scale - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. winter.group.shef.ac.uk [winter.group.shef.ac.uk]
- 10. Khan Academy [khanacademy.org]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijsrp.org [ijsrp.org]
- 14. Khan Academy [khanacademy.org]
- 15. Photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- To cite this document: BenchChem. [indium's position in the periodic table and its group 13 elements]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b141171#indium-s-position-in-the-periodic-table-and-its-group-13-elements>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com